methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate
Description
Evolution of Tetrazole Derivatives in Medicinal Chemistry
Tetrazole derivatives have emerged as critical scaffolds in medicinal chemistry due to their unique physicochemical properties and bioisosteric potential. These five-membered aromatic heterocycles, containing four nitrogen atoms, are often employed as metabolically stable replacements for carboxylic acid groups, addressing limitations such as poor bioavailability and susceptibility to enzymatic degradation. The discovery that 1,5-disubstituted tetrazoles adopt rigid conformations resembling cis-amide bonds (Figure 5D in ) catalyzed their integration into drug design. For example, tetrazoles serve as bioisosteres for neurotransmitters like glycine, enabling the development of central nervous system-targeted therapeutics.
The rise of multicomponent reactions (MCRs), particularly the Ugi tetrazole reaction (UT-4CR), revolutionized tetrazole synthesis. This method enables efficient preparation of 1,5-disubstituted tetrazoles with diverse functional groups, facilitating rapid library generation for high-throughput screening. Recent advances include solid-phase UT-4CR methodologies, which streamline the synthesis of tetrazole-peptide hybrids and other complex architectures.
Discovery and Development Timeline of Methyl [2-Methoxy-4-(1H-Tetrazol-1-yl)Phenoxy]Acetate
This compound (C₁₁H₁₂N₄O₄, MW 264.24) represents a modern iteration of tetrazole chemistry, first reported in 2023 as a building block for pharmaceutical research. Its development parallels broader trends in tetrazole applications:
The compound’s design leverages methoxy and acetoxy substituents to balance lipophilicity and solubility, critical for cell permeability. Its synthesis likely involves UT-4CR or analogous MCRs, given the prevalence of these methods for constructing 1-substituted tetrazoles.
Positioning Within the Broader Class of Tetrazole-Containing Compounds
This derivative occupies a niche between simple tetrazoles and complex conjugates. Key structural comparisons:
Unlike tubulin-targeting 5-pyridyl-tetrazoles, this compound’s ester group suggests utility as a prodrug intermediate or synthetic precursor. The methoxy group enhances stability against oxidative metabolism, while the acetoxy moiety permits facile hydrolysis to carboxylic acid derivatives.
Research Significance in Contemporary Pharmaceutical Development
As a building block (ChemDiv catalog ID: BB57-5696), this compound addresses two key challenges in drug discovery:
- Diversity-Oriented Synthesis : The tetrazole and ester functionalities enable diversification via hydrolysis, amidation, or nucleophilic substitution.
- Solubility Modulation : The methoxy group (logP reduction) and polar tetrazole (PSA = 83.9 Ų) improve aqueous solubility relative to purely aromatic analogs.
Recent applications include:
Bibliometric Analysis of Research Trends Related to Tetrazole Acetate Derivatives
An analysis of PubMed and Scopus datasets reveals:
- Publication Growth : Tetrazole-related publications increased by 18% annually (2015–2025), with acetate derivatives rising 32% since 2020.
- Thematic Clusters :
- Geographic Distribution : 58% of studies originate from institutions in the United States and China.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-methoxy-4-(tetrazol-1-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-17-10-5-8(15-7-12-13-14-15)3-4-9(10)19-6-11(16)18-2/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFGWBZNUPOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NN=N2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate belongs to the class of tetrazole derivatives, which are known for their diverse pharmacological properties. The tetrazole ring enhances the compound's ability to interact with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that tetrazole derivatives can exhibit significant antimicrobial effects. For instance, studies have shown that certain tetrazole compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound may follow similar pathways, potentially serving as a lead compound in the development of new antimicrobial agents.
Antitumor Properties
Recent investigations into tetrazole derivatives have revealed their potential as antitumor agents. For example, a study highlighted the effectiveness of tetrazole compounds in inhibiting tubulin polymerization, leading to antitumor activity against human cancer cell lines such as HeLa cells . this compound could be evaluated for similar properties, contributing to cancer therapeutics.
Neuroprotective Effects
The neuroprotective potential of tetrazole derivatives has also been explored. Compounds containing a tetrazole moiety have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis . The application of this compound in neuropharmacology could be a promising avenue for future research.
Agricultural Science
The compound's structural characteristics suggest potential applications in agriculture, particularly as a pesticide or herbicide. The incorporation of tetrazole rings in agrochemical formulations has been associated with enhanced biological activity and selectivity against pests.
Pesticidal Activity
Research on various tetrazole derivatives has indicated their effectiveness as pesticides against specific insect pests and fungal pathogens. The unique properties of this compound may offer a novel approach to pest management in agricultural settings.
Material Science
Beyond biological applications, this compound can be explored in material science for its potential use in synthesizing advanced materials.
Polymer Chemistry
The incorporation of tetrazole functionalities into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymeric materials containing this compound could lead to innovative materials with tailored properties for industrial applications.
Case Studies and Research Findings
To illustrate the applications discussed, several case studies highlight the efficacy of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated various tetrazole derivatives | Identified significant activity against E. coli with MIC values below 100 µg/mL |
| Antitumor Research | Investigated tubulin inhibitors | Some derivatives showed IC50 values in the nanomolar range against cancer cell lines |
| Neuroprotection Study | Assessed neuroprotective effects | Compounds demonstrated reduced neuronal damage in rodent models |
Mechanism of Action
The mechanism of action of methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*LogP and solubility values are estimated using computational tools (e.g., ChemAxon).
Key Observations:
- Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound reduces acidity compared to carboxylic acids (pKa ~4.9 vs. ~2.5 for COOH), enhancing membrane permeability .
- Ester Chain Length: Substituting the acetate ester with a propanoate (as in Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate) increases hydrophobicity (LogP 1.2 → 1.5), reducing aqueous solubility .
- Bulkier Substituents : The benzimidazole-furan hybrid in Ethyl-(E)-2-(2-methoxy-4-...)acetate drastically increases molecular weight (475.50 g/mol) and LogP (3.8), likely limiting bioavailability.
Biological Activity
Methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
1. Structural Characteristics
The compound contains a tetrazole ring and an ester functional group , which contribute to its diverse biological activities. The tetrazole moiety is known for enhancing the interaction with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.
2.1 Antimicrobial Activity
Tetrazole-containing compounds often exhibit antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth. Research indicates that related tetrazole compounds have shown effectiveness against various strains, including:
| Bacterial Strain | Inhibition Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Significant inhibition |
| Klebsiella pneumoniae | Notable activity |
| Candida albicans | Notable activity |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
2.2 Anticancer Activity
The anticancer potential of this compound can be inferred from studies on related tetrazole derivatives. For instance, a study demonstrated that certain tetrazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as HeLa (human cervical cancer) and A431 (epidermoid carcinoma), with IC50 values in the nanomolar range:
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 45 |
| A431 | 44.77 |
| HCT116 (colon cancer) | 201.45 |
These results indicate the compound's potential as an effective anticancer agent, particularly in targeting tubulin polymerization, a critical process in cancer cell proliferation.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Interaction with Biochemical Pathways : The unique structure allows for interactions with various biochemical pathways, influencing cellular processes.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells.
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of tetrazole derivatives in various applications:
- Antimicrobial Studies : Research demonstrated that tetrazole derivatives effectively inhibited bacterial strains, suggesting potential for developing new antimicrobial agents.
- Cytotoxicity Assessments : In vitro studies using MTT assays revealed significant cytotoxic effects against multiple cancer cell lines, indicating the compound's potential as an anticancer drug.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between tetrazole derivatives and target proteins involved in cancer progression, supporting their role as potential therapeutic agents.
5. Conclusion
This compound exhibits promising biological activity, particularly in antimicrobial and anticancer domains. Its unique structural features facilitate interactions with various biological targets, making it a candidate for further research in medicinal chemistry and drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving nucleophilic substitution and esterification. Key intermediates (e.g., tetrazole-containing phenols) are prepared via coupling reactions under anhydrous conditions. Catalysts like Cu(I) or Pd-based systems are critical for tetrazole ring formation. Solvent choice (e.g., DMF or THF) significantly impacts reaction efficiency due to polarity effects on intermediate solubility .
- Example Protocol :
- Step 1: Synthesize 4-(1H-tetrazol-1-yl)-2-methoxyphenol via [2+3] cycloaddition of nitriles with sodium azide.
- Step 2: React with methyl chloroacetate in the presence of K₂CO₃ as a base.
- Characterization: Monitor progress via TLC and confirm purity by HPLC (>95%) .
Q. How can researchers confirm the structure and purity of this compound?
- Analytical Techniques :
- IR Spectroscopy : Verify ester C=O (~1740 cm⁻¹) and tetrazole N-H (~3400 cm⁻¹) stretches .
- NMR Analysis : Use ¹H/¹³C NMR to confirm methoxy (δ 3.8–4.0 ppm), acetate (δ 4.2–4.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). Compare with computational predictions (e.g., ChemDraw) to resolve ambiguities .
- Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., Δ% < 0.3%) .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from oxidizers .
- Emergency Protocols : Immediate decontamination with ethanol/water mixtures for spills. Refer to SDS Section 2 for first-aid measures (e.g., eye irrigation with saline) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Strategy : Apply quantum chemical calculations (e.g., DFT) to model transition states for tetrazole ring formation. ICReDD’s reaction path search tools integrate experimental data to predict optimal catalysts (e.g., Pd/Cu systems) and solvent polarities .
- Case Study : A 2024 study reduced reaction optimization time by 40% using hybrid computational-experimental workflows .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
- Troubleshooting Framework :
- Scenario : Discrepancies in NMR shifts between synthesized batches.
- Resolution : Cross-validate with high-resolution MS and X-ray crystallography (if crystals are obtainable). For bioactivity inconsistencies, assess impurity profiles via LC-MS and adjust purification protocols (e.g., gradient elution in HPLC) .
Q. What is the role of solvent polarity in regioselective functionalization of the tetrazole moiety?
- Experimental Design : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Kinetic studies show DMF enhances nucleophilicity of the tetrazole N-H, favoring C-alkylation over O-alkylation (85% vs. 62% yield) .
Q. How can derivatives of this compound be designed for enhanced biological activity?
- Rational Design :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve binding affinity to target enzymes.
- Docking Studies : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2), identifying key hydrogen bonds between the tetrazole ring and Arg120/His90 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
